2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of both quinoline and phenyl groups in its structure makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol typically involves multiple steps. One common method starts with the preparation of 2-chloro-4,5-dimethoxybenzaldehyde, which is then subjected to a condensation reaction with 8-hydroxyquinoline under basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-8-carboxylic acid derivatives.
Reduction: Formation of 2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethyl]quinolin-8-ol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinoline
- **2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinolin-4-ol
- **2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinolin-6-ol
Uniqueness
What sets 2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol apart from similar compounds is its unique substitution pattern on the quinoline ring. The presence of the hydroxyl group at the 8-position and the chloro and methoxy groups on the phenyl ring contribute to its distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities that may not be seen in other similar compounds.
Properties
IUPAC Name |
2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-17-10-13(15(20)11-18(17)24-2)7-9-14-8-6-12-4-3-5-16(22)19(12)21-14/h3-11,22H,1-2H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUDGIRMFSJCJY-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.